Product packaging for Boc-Lys(2-Cl-Z)-OH(Cat. No.:CAS No. 54613-99-9)

Boc-Lys(2-Cl-Z)-OH

Cat. No.: B558281
CAS No.: 54613-99-9
M. Wt: 414.9 g/mol
InChI Key: ATUMDPHEFWGCJF-HNNXBMFYSA-N
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Description

The Fundamental Role of Protecting Groups in Controlled Peptide Elongation

Peptide synthesis involves the sequential coupling of amino acids. Each amino acid possesses at least an α-amino group and an α-carboxyl group, which are the primary sites for peptide bond formation. However, many amino acids also feature reactive side chains (e.g., the ε-amino group of lysine (B10760008), the hydroxyl group of serine, the carboxyl group of aspartic acid). Without appropriate protection, these side chains can participate in unintended reactions, leading to the formation of branched peptides, cyclic byproducts, or other undesired modifications, ultimately compromising the yield and purity of the target peptide peptide.comchemimpex.comsigmaaldrich.com.

Protecting groups serve several critical functions:

Preventing Side Reactions: They block reactive functional groups on amino acid side chains, preventing them from reacting during peptide bond formation or other synthetic steps peptide.comchemimpex.com.

Ensuring Regioselectivity: By masking specific reactive sites, they direct reactions to the intended functional groups, ensuring that peptide bonds form exclusively at the α-amino and α-carboxyl termini.

Facilitating Solubility and Handling: Some protecting groups can improve the solubility of amino acid derivatives in organic solvents commonly used in SPPS.

Enabling Orthogonality: The concept of orthogonality is crucial, referring to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. This allows for precise control over the deprotection and coupling sequence, essential for complex peptide structures or site-specific modifications chemimpex.comresearchgate.netpeptide.com.

Comparative Overview of Nα-Protecting Group Strategies in Peptide Synthesis: Boc- and Fmoc-Based Methodologies

Two principal strategies dominate solid-phase peptide synthesis: the Boc/benzyl (Boc/Bzl) strategy and the Fmoc/tert-butyl (Fmoc/tBu) strategy. The choice between these methodologies is dictated by the peptide sequence, its sensitivity to specific chemical conditions, and the desired modifications peptide.compeptide.commedchemexpress.comresearchgate.net.

Boc/Benzyl (Boc/Bzl) Strategy:

Nα-Protection: Utilizes the tert-butyloxycarbonyl (Boc) group, which is acid-labile. Boc groups are typically removed using moderately strong acids like trifluoroacetic acid (TFA) peptide.compeptide.com.

Side-Chain Protection: Employs benzyl-based protecting groups (e.g., Bzl, 2-Cl-Z) that are also acid-labile but generally require stronger acidic conditions for removal than Boc groups. This quasi-orthogonality allows for selective removal of the Boc group during synthesis while leaving side-chain protection intact chemimpex.compeptide.com.

Final Cleavage: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.com.

Advantages: This strategy is robust and well-suited for synthesizing long or difficult peptide sequences, as well as peptides that are sensitive to basic conditions. It is often favored for large-scale synthesis due to its stability peptide.commedchemexpress.comresearchgate.net.

Fmoc/tert-Butyl (Fmoc/tBu) Strategy:

Nα-Protection: Employs the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and typically removed using a secondary amine such as piperidine (B6355638) peptide.compeptide.com.

Side-Chain Protection: Utilizes tert-butyl (tBu)-based protecting groups (e.g., tBu ether for hydroxyls, tBu ester for carboxyls, Boc for amines) that are acid-labile chemimpex.compeptide.compeptide.com.

Orthogonality: The base-lability of Fmoc and the acid-lability of tBu-based groups provide true orthogonality, allowing for selective deprotection of side chains without affecting the Nα-Fmoc group, or vice versa chemimpex.comresearchgate.netpeptide.com.

Final Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed concurrently using moderately strong acids like TFA peptide.compeptide.com.

Advantages: This strategy is milder, generally faster, and avoids the use of highly toxic reagents like HF. It is particularly useful for peptides containing acid-sensitive residues or for incorporating specific side-chain modifications peptide.comresearchgate.net.

Table 1: Comparison of Boc and Fmoc Strategies in Peptide Synthesis

FeatureBoc/Benzyl StrategyFmoc/tert-Butyl Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side-Chain PGs Benzyl-based (e.g., Bzl, 2-Cl-Z)tert-Butyl-based (e.g., tBu, Boc)
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)Acid-labile (e.g., TFA)
Orthogonality Quasi-orthogonalOrthogonal
Final Cleavage Strong Acid (e.g., HF)Moderate Acid (e.g., TFA)
Suitability Difficult sequences, base-sensitive peptides, large scaleAcid-sensitive peptides, side-chain modifications
Reagent Toxicity Higher (HF)Lower

Significance of Lysine Derivatives in Advanced Peptide Synthesis and Chemical Biology

Lysine (Lys) is a fundamental amino acid characterized by its basic side chain, which contains a primary amine group (ε-amino group). This ε-amino group is nucleophilic and can readily participate in various chemical reactions, including acylation, alkylation, and conjugation. In peptide synthesis, protecting the ε-amino group is paramount to prevent it from reacting with activated amino acids during chain elongation, which would lead to unwanted branching or polymerization wikidot.comchempep.com.

Lysine's side chain also serves as a crucial handle for post-synthetic modifications, enabling the attachment of labels (e.g., fluorescent dyes, biotin), conjugating peptides to other molecules (e.g., proteins, polymers), or facilitating cyclization. Therefore, the choice of protecting group for lysine's ε-amino group must not only be compatible with the chosen Nα-protection strategy but also allow for selective deprotection when specific modifications are desired chempep.comug.edu.pl.

Boc-Lys(2-Cl-Z)-OH is a prime example of a lysine derivative specifically designed for use within the Boc/Bzl SPPS framework. In this derivative:

The Boc group protects the α-amino group, allowing for standard Boc-based coupling cycles.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group protects the ε-amino group of lysine. This group is chosen for its enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group. It can withstand the repetitive TFA treatments required for Boc deprotection during the synthesis cycle without premature cleavage peptide.comchemimpex.comresearchgate.netpeptide.comwikidot.comug.edu.pl.

The 2-Cl-Z group is ultimately removed under the strong acidic conditions used for final peptide cleavage from the resin, typically involving reagents like HF, TFMSA, or TMSOTf peptide.comchemimpex.comresearchgate.netwikidot.comug.edu.pl. This combination ensures that the lysine side chain remains protected throughout the chain assembly but is efficiently deprotected at the end of the synthesis. This makes this compound an invaluable building block for constructing peptides containing lysine residues within the Boc SPPS methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN2O6 B558281 Boc-Lys(2-Cl-Z)-OH CAS No. 54613-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUMDPHEFWGCJF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886106
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54613-99-9
Record name N6-[[(2-Chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
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Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]
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Boc Lys 2 Cl Z Oh: a Specialized Lysine Derivative in Boc Chemistry

Elucidation of the Molecular Architecture and Stereochemistry of Boc-Lys(2-Cl-Z)-OH

This compound is chemically known as N-α-tert-butyloxycarbonyl-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine. Its molecular structure consists of the L-lysine amino acid backbone, where the alpha-amino group is protected by the Boc moiety, and the epsilon-amino group on the side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The stereochemistry is that of the naturally occurring L-enantiomer, as indicated by the "(2S)" designation in its IUPAC name and the stereochemical descriptors in its InChI and SMILES notations scimplify.comnih.govsigmaaldrich.comchemspider.com. The presence of the chlorine atom on the phenyl ring of the benzyloxycarbonyl group differentiates it from the standard benzyloxycarbonyl (Z) group, influencing its stability and cleavage characteristics.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource(s)
Chemical Name N-α-Boc-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine chemspider.comscbt.com
Synonyms Boc-L-Lys(2-Cl-Z)-OH, N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine, Nα-Boc-Nε-(2-chloro-Z)-L-lysine scbt.com
CAS Number 54613-99-9 scimplify.comscbt.com
Molecular Formula C₁₉H₂₇ClN₂O₆ scimplify.comscbt.com
Molecular Weight 414.88 g/mol sigmaaldrich.comscbt.com
IUPAC Name (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid scimplify.com
Stereochemistry L-configuration (S at α-carbon) scimplify.com
Appearance White to off-white powder chemicalbook.com
Melting Point 65-80 °C
Storage 2-8 °C iris-biotech.de

Mechanistic Principles Underpinning the Stability and Reactivity of Boc and 2-Cl-Z Protecting Groups

The utility of this compound in peptide synthesis is directly linked to the distinct chemical properties of its Boc and 2-Cl-Z protecting groups, particularly their stability under various reaction conditions and their specific deprotection mechanisms.

Boc (tert-Butyloxycarbonyl) Protecting Group

The Boc group is a widely employed carbamate (B1207046) protecting group for amines numberanalytics.comtotal-synthesis.comchemistrysteps.com. It is typically introduced via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base numberanalytics.comtotal-synthesis.comchemistrysteps.comorganic-chemistry.orgbzchemicals.com. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a carbamate linkage numberanalytics.comtotal-synthesis.comchemistrysteps.com.

Stability: The Boc group exhibits excellent stability towards basic conditions, nucleophiles, and catalytic hydrogenation total-synthesis.comchemistrysteps.comorganic-chemistry.orgresearchgate.net. This robustness allows for multiple coupling and deprotection cycles in SPPS without compromising the protected amine.

Reactivity and Deprotection: The Boc group is acid-labile and is readily cleaved under acidic conditions numberanalytics.comtotal-synthesis.comchemistrysteps.comorganic-chemistry.orgresearchgate.netopenaccesspub.orgiris-biotech.deug.edu.pl. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide chemistrysteps.com. Strong acids such as trifluoroacetic acid (TFA) are commonly used for Boc removal, typically in solutions ranging from 25% to 50% in a suitable solvent like dichloromethane (B109758) (DCM) total-synthesis.comchemistrysteps.comiris-biotech.deug.edu.pl.

2-Cl-Z (2-Chlorobenzyloxycarbonyl) Protecting Group

The 2-Cl-Z group is a derivative of the benzyloxycarbonyl (Z) group, modified with a chlorine atom on the phenyl ring. This modification enhances its stability and alters its cleavage profile, making it particularly useful in conjunction with the Boc strategy.

Stability: The 2-Cl-Z group demonstrates significant stability towards the repetitive treatment with moderately acidic conditions, such as 50% TFA, which are used to cleave the Boc group during SPPS bzchemicals.comug.edu.pl. This enhanced stability compared to the standard Z group is crucial for maintaining the integrity of the lysine (B10760008) side chain protection throughout the synthesis. Like the Z group, it is also stable to bases and catalytic hydrogenation chemistrysteps.comug.edu.pl.

Reactivity and Deprotection: The 2-Cl-Z group is removed under strong acidic conditions, often concurrently with the cleavage of the peptide from the resin bzchemicals.comug.edu.plpeptide.compeptide.com. Common reagents for its removal include hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), trimethylsilyl (B98337) triflate (TMSOTf), or a mixture of HBr in acetic acid bzchemicals.comug.edu.plpeptide.compeptide.com. Hydrogenolysis can also be employed for its cleavage ug.edu.plpeptide.com.

Table 2: Comparative Stability and Deprotection of Boc and 2-Cl-Z Protecting Groups

FeatureBoc (tert-Butyloxycarbonyl)2-Cl-Z (2-Chlorobenzyloxycarbonyl)
Stability Stable to bases, nucleophiles, catalytic hydrogenation.Stable to bases, catalytic hydrogenation, and moderate acids (TFA).
Deprotection Acid-labile. Cleaved by strong acids (e.g., TFA).Acid-labile. Cleaved by strong acids (e.g., HF, TFMSA, TMSOTf, HBr/AcOH) or hydrogenolysis.
TFA Stability Labile. Removed by TFA.Relatively stable to moderate TFA concentrations used for Boc removal.
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc).Orthogonal to base-labile groups. Its stability to TFA allows it to withstand repetitive Boc deprotection cycles.

Strategic Placement of this compound within the Boc-Solid Phase Peptide Synthesis (SPPS) Paradigm

The Boc-SPPS strategy, pioneered by Merrifield, involves attaching the C-terminal amino acid to a solid support and sequentially adding protected amino acids to build the peptide chain iris-biotech.depeptide.com. In this paradigm, the N-α-amino group of each incoming amino acid is protected by the acid-labile Boc group, which is removed in each cycle using TFA total-synthesis.comiris-biotech.depeptide.com. Concurrently, reactive side chains of amino acids, such as the ε-amino group of lysine, must be protected by groups that are stable during the Boc deprotection steps but can be removed during the final cleavage of the peptide from the resin openaccesspub.orgdrivehq.comresearchgate.net.

This compound is strategically employed in this methodology to incorporate lysine residues. The Boc group on the α-amino terminus facilitates its coupling to the growing peptide chain, while the 2-Cl-Z group on the ε-amino side chain provides robust protection. The key advantage of the 2-Cl-Z group in the context of Boc-SPPS is its enhanced resistance to TFA compared to the standard Z group bzchemicals.comug.edu.pl. This allows for multiple cycles of Boc deprotection and coupling without premature cleavage of the lysine side chain protection. Ultimately, during the final cleavage step, the 2-Cl-Z group is removed along with other acid-labile side-chain protecting groups, typically using strong acids like HF or TFMSA bzchemicals.comug.edu.plpeptide.compeptide.com. This selective protection and deprotection scheme ensures the faithful assembly of lysine-containing peptides.

Advanced Synthetic Methodologies for Boc Lys 2 Cl Z Oh and Analogous Lysine Derivatives

Synthetic Pathways for the Introduction of the Nα-tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under basic conditions and its facile removal under acidic conditions wikipedia.orgorganic-chemistry.orgwikipedia.org. For the introduction of the Nα-Boc group onto lysine (B10760008), di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the predominant reagent wikipedia.orgorganic-chemistry.orgwikipedia.org.

The protection reaction is typically carried out in the presence of a base, which deprotonates the amine, rendering it nucleophilic enough to react with Boc₂O. Common bases include sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.orgorganic-chemistry.orgrsc.orggoogle.comfishersci.co.ukpharm.or.jp. The reaction is often performed in a biphasic system, such as water and an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), or in purely organic solvents like acetonitrile (B52724) wikipedia.orgorganic-chemistry.orgrsc.orggoogle.comfishersci.co.uk. Temperatures generally range from 0°C to room temperature, although mild heating (e.g., 40°C) can sometimes accelerate the reaction wikipedia.orggoogle.comfishersci.co.uk.

Achieving selective Nα-Boc protection on lysine, especially when the ε-amino group is unprotected, can be challenging due to the higher reactivity and accessibility of the ε-amino group. However, strategies such as controlling the stoichiometry of Boc₂O, maintaining a specific pH range (often slightly alkaline), and carefully managing reaction temperature can favor Nα-protection rsc.orggoogle.com. Alternatively, the ε-amino group can be protected first, and then the Nα-amino group is selectively protected with Boc₂O, as described in some industrial protocols .

Synthetic Strategies for the Formation of the Nε-2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group on Lysine

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group serves as a robust protecting group for the ε-amino function of lysine, offering enhanced stability compared to the standard benzyloxycarbonyl (Z) group in certain conditions peptide.comacs.org. The introduction of the 2-Cl-Z group is typically achieved using 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl), analogous to the preparation of Z-protected amino acids using benzyloxycarbonyl chloride (Cbz-Cl) libretexts.orghighfine.comontosight.aiekb.eg.

The reaction involves treating lysine, or a lysine derivative already protected at the α-amino group, with 2-Cl-Z-Cl in the presence of a base. Alkaline conditions, employing bases like NaOH, NaHCO₃, or TEA, are standard, and the reaction is usually conducted in aqueous or organic solvent systems (e.g., water, THF, DCM) libretexts.orghighfine.comontosight.aiekb.eg.

For the synthesis of Boc-Lys(2-Cl-Z)-OH, a sequential protection strategy is commonly employed:

Selective Nε-Protection: Lysine can first be reacted with 2-Cl-Z-Cl under controlled basic conditions to selectively protect the ε-amino group, yielding H-Lys(2-Cl-Z)-OH. This intermediate is then subjected to Nα-protection. This approach has been utilized in the synthesis of radiolabeled derivatives nih.gov.

Selective Nα-Protection followed by Nε-Protection: Alternatively, lysine can be first protected at the α-amino group with Boc₂O to form Boc-Lys-OH. This intermediate is then reacted with 2-Cl-Z-Cl to introduce the 2-Cl-Z group onto the ε-amino position.

Considerations for Large-Scale Preparation and Optimization of Synthetic Yields and Purity

Scaling up the synthesis of this compound requires careful optimization of reaction parameters to ensure cost-effectiveness, high yields, and excellent purity.

Reagent Stoichiometry and Reaction Parameters: Precise control over the molar ratios of lysine, Boc₂O, and 2-Cl-Z-Cl, as well as the choice and amount of base and solvent, is crucial. Optimized conditions minimize the formation of undesired by-products, such as di-protected lysine or incompletely protected species ug.edu.pl. Reaction temperature and time are also critical factors affecting reaction kinetics and selectivity tandfonline.com.

Selectivity and Order of Addition: Achieving selective protection of the α- and ε-amino groups is paramount. Strategies involving sequential addition of protecting groups under carefully controlled pH and temperature are often employed to direct the reaction to the desired amino group google.compharm.or.jpgoogle.com.

Work-up and Purification: For large-scale operations, efficient and scalable purification methods are essential. These typically involve extraction, precipitation, filtration, and crystallization, which are generally preferred over chromatographic methods due to cost and throughput considerations rsc.orgug.edu.pltandfonline.combiosynth.combachem.com. The isolation of this compound as a crystalline solid is often targeted to achieve high purity.

Cost-Effectiveness: Minimizing reagent costs, optimizing solvent recovery, and reducing energy consumption are key economic drivers in large-scale chemical manufacturing ug.edu.plbachem.com.

Data Table: Typical Synthetic Parameters

Protection StepPrimary ReagentCommon BasesCommon SolventsTypical TemperatureTypical Yield (for analogous protection)Typical Purity (for analogous protection)
Nα-Boc Boc₂ONaOH, NaHCO₃, TEA, DMAPWater, Dioxane, THF, Acetonitrile, DCM0°C to Room Temp / 40°C85-100% >95%
Nε-2-Cl-Z 2-Cl-Z-ClNaOH, NaHCO₃, TEAWater, THF, DCM, DioxaneRoom Temp / Mild HeatingHigh (analogous to Z-protection) libretexts.orghighfine.comontosight.aiekb.egHigh (analogous to Z-protection)

Note: Yields and purity figures are based on analogous protection reactions or general statements from the literature, as specific data for the combined protection to yield this compound in a single step or optimized sequence may vary.

Compound List

this compound (Nα-tert-Butyloxycarbonyl-Nε-2-chlorobenzyloxycarbonyl-L-lysine)

Lysine (L-Lysine)

Di-tert-butyl dicarbonate (Boc₂O)

2-Chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl)

Benzyloxycarbonyl chloride (Cbz-Cl)

Orthogonal Protecting Group Chemistry and Deprotection Kinetics of Boc Lys 2 Cl Z Oh

Differential Stability of Boc and 2-Cl-Z under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is characterized by its lability under acidic conditions, typically being removed by mild acids such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) within minutes genscript.comuwec.educhempep.com. In contrast, the benzyloxycarbonyl (Z) group and its derivatives, including 2-Cl-Z, are significantly more stable to these mild acidic conditions bachem.comug.edu.pl. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, in particular, exhibits enhanced stability compared to the parent Z group due to the electron-withdrawing effect of the chlorine atom on the aromatic ring bachem.comug.edu.pl. This differential stability allows for the selective removal of the Nα-Boc group while leaving the Nε-2-Cl-Z group intact, a fundamental principle in orthogonal protection strategies ug.edu.plpeptide.comchempep.com. For instance, Boc-Lys(2-Cl-Z)-OH is reported to be stable in 50% TFA, underscoring its robustness under conditions that readily cleave the Boc group peptide.com.

Reaction Mechanisms of Nα-Boc Deprotection in Boc-SPPS (e.g., Trifluoroacetic Acid-Mediated Cleavage)

The deprotection of the Nα-Boc group in Boc-SPPS is predominantly achieved using trifluoroacetic acid (TFA) genscript.commasterorganicchemistry.comcommonorganicchemistry.com. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This generates a highly reactive tert-butyl carbocation and a carbamic acid intermediate genscript.comcommonorganicchemistry.comjk-sci.commasterorganicchemistry.comumich.edu. The carbamic acid then rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine commonorganicchemistry.comjk-sci.commasterorganicchemistry.com. The tert-butyl carbocation is typically scavenged by nucleophiles present in the reaction mixture or deprotonates to form isobutylene (B52900) peptide.comcommonorganicchemistry.com.

Mechanism of Boc Deprotection with TFA:

Protonation of the Boc carbonyl oxygen by TFA.

Heterolytic cleavage of the tert-butyl-oxygen bond, forming a tert-butyl carbocation and a carbamic acid.

Decarboxylation of the carbamic acid to yield the free amine and CO₂.

The tert-butyl carbocation is scavenged by nucleophiles or eliminated as isobutylene.

Reaction Mechanisms of Nε-2-Cl-Z Deprotection: Cleavage by Strong Acids (e.g., HF, TFMSOTf, HBr/AcOH) and Hydrogenolysis

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, protecting the ε-amino group of lysine (B10760008), requires more vigorous conditions for its cleavage compared to the Boc group bachem.comug.edu.plpeptide.com. It is typically removed using strong acids or via hydrogenolysis.

Strong Acid Cleavage:

Hydrogen Fluoride (B91410) (HF): Anhydrous hydrogen fluoride is a powerful reagent historically used for simultaneous cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups in Boc-SPPS sigmaaldrich.comnih.govsigmaaldrich.com. The mechanism involves protonation and subsequent cleavage of the benzylic ether bond. The 2-Cl-Z group is known to be removed under these conditions, although removal rates can be slow for certain residues if the temperature is not maintained appropriately nih.gov.

Trifluoromethanesulfonic Acid (TFMSA) / Trifluoromethanesulfonic Anhydride (TFMSOTf): These superacids are also effective for cleaving Z-type protecting groups, including 2-Cl-Z, often used as alternatives to HF bachem.comsigmaaldrich.com.

HBr in Acetic Acid (HBr/AcOH): This reagent system is a classic method for cleaving Z groups and is effective for the 2-Cl-Z variant as well bachem.comchemistrydocs.com. The mechanism involves protonation and nucleophilic attack, leading to cleavage of the benzylic bond.

Hydrogenolysis:

The benzyloxycarbonyl (Z) group and its derivatives are susceptible to catalytic hydrogenolysis bachem.commasterorganicchemistry.comhighfine.comtaylorfrancis.comtotal-synthesis.comacsgcipr.orgchemistrysteps.com. This process involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) masterorganicchemistry.comtaylorfrancis.comtotal-synthesis.comacsgcipr.org. The reaction yields the deprotected amine, toluene, and carbon dioxide. The 2-Cl-Z group is also cleavable by hydrogenolysis, though the presence of the chlorine atom might influence reaction rates compared to the unsubstituted Z group.

Analysis of Orthogonality with Other Protecting Groups in Multi-Protected Peptide Synthesis

The utility of this compound in complex peptide synthesis is largely due to its orthogonal relationship with other commonly used protecting groups. Orthogonality ensures that one protecting group can be removed selectively without affecting others, allowing for precise control over the synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl): Fmoc is base-labile, typically removed by piperidine (B6355638) in DMF, while Boc and 2-Cl-Z are acid-labile chempep.commasterorganicchemistry.comamericanpeptidesociety.org. This offers a clear orthogonal strategy.

Alloc (Allyloxycarbonyl): Alloc is removed by palladium-catalyzed reactions, a distinct mechanism from acidolysis or hydrogenolysis chempep.comresearchgate.net.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are removed by hydrazine, providing another orthogonal cleavage method units.it.

Boc/Bzl Strategy: In the traditional Boc/Bzl strategy, Boc is removed by moderate acid (TFA), while benzyl-based side-chain protecting groups (Bzl) require stronger acids like HF chempep.compeptide.com. The 2-Cl-Z group, being a benzyl-based derivative, fits into this scheme, requiring stronger acidic conditions than Boc for removal.

Table 1: Orthogonality of Protecting Groups in Peptide Synthesis

Protecting GroupNα Removal ConditionsSide Chain Removal ConditionsCompatibility with this compound
Boc Mild Acid (e.g., TFA)N/A (Nα protection)N/A (Nα protection)
Fmoc Base (e.g., Piperidine)Acid-labile (e.g., tBu)Stable to Fmoc removal conditions
2-Cl-Z N/A (Side chain protection)Strong Acid (HF, HBr/AcOH) or HydrogenolysisStable to Boc removal; removed by stronger acid/hydrogenolysis
Alloc Varies (often base or acid)Pd(0) catalysisStable to Alloc removal conditions
Dde/ivDde Varies (often base or acid)HydrazineStable to Dde/ivDde removal conditions

Mitigation Strategies for Side Reactions During Deprotection

Deprotection, particularly the acid-mediated removal of the Boc group with TFA, can lead to undesirable side reactions. Implementing appropriate strategies is crucial to ensure peptide integrity.

Prevention of Trifluoroacetylation: The tert-butyl carbocations generated during Boc deprotection can react with free amines, including the N-terminus of the growing peptide chain, leading to trifluoroacetylation. This can be mitigated by using scavengers.

Scavengers: Nucleophilic scavengers are added to TFA cleavage cocktails to trap the reactive tert-butyl carbocations. Common scavengers include:

Thiols: Ethanedithiol (EDT), dodecanethiol (DDT), thiophenol acs.orgresearchgate.netresearchgate.netrsc.org.

Thioethers: Thioanisole, dimethyl sulfide (B99878) (DMS) sigmaaldrich.comacs.orgresearchgate.net.

Alcohols: Water, anisole (B1667542) acs.orgresearchgate.netresearchgate.net.

Silanes: Triisopropylsilane (TIPS), triethylsilane (TES) acs.orgresearchgate.netresearchgate.net.

Aromatic compounds: Anisole, p-cresol (B1678582) sigmaaldrich.comacs.orgresearchgate.net. These scavengers react with the carbocations, preventing them from alkylating sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) peptide.comacs.orgresearchgate.netresearchgate.netacsgcipr.org. For example, scavengers like TIPS and water are often used in TFA deprotection mixtures acs.orgresearchgate.net.

Controlled Conditions: Careful control of reaction time, temperature, and TFA concentration can also minimize side reactions. For instance, using dilute TFA (20-50%) for shorter durations (20-30 minutes) is standard practice uwec.edu.

Compound Names Table

Common Name/AbbreviationFull Chemical Name
Boctert-Butyloxycarbonyl
Z / CbzBenzyloxycarbonyl
2-Cl-Z2-Chlorobenzyloxycarbonyl
Fmoc9-Fluorenylmethyloxycarbonyl
AllocAllyloxycarbonyl
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
ivDde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
TFATrifluoroacetic Acid
HFHydrogen Fluoride
TFMSOTfTrifluoromethanesulfonic anhydride
TFSMATrifluoromethanesulfonic acid
HBr/AcOHHydrogen Bromide in Acetic Acid
Pd/CPalladium on Carbon
TIPSTriisopropylsilane
EDTEthanedithiol
DMSDimethyl Sulfide
DTTDithiothreitol
TESTriethylsilane
DCMDichloromethane
DMFDimethylformamide
BzlBenzyl
tButert-Butyl
TosToluenesulfonyl
MtrMethoxytrimethylbenzenesulfonyl
PmcPentamethylchromansulfonyl
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl
TrtTrityl (Triphenylmethyl)
MmtMonomethoxytrityl
MEMβ-Methoxyethoxymethyl
Bpoctert-Butyloxycarbonyl-phenyl-oxycarbonyl
Ddz3,5-Dimethoxybenzyloxycarbonyl
MscMethoxycarbonyl-succinyl
NscN-Succinyl
Troc2,2,2-Trichloroethoxycarbonyl
Teoc2-(Trimethylsilyl)ethoxycarbonyl
Moz / MeOZp-Methoxybenzyl carbonyl
BHA-resinBenzhydrylamine resin
PAM-resinPhenylacetamidomethyl resin

Applications of Boc Lys 2 Cl Z Oh in Contemporary Peptide Synthesis and Chemical Research

Utilization in Boc-Solid Phase Peptide Synthesis (SPPS)

Boc-Lys(2-Cl-Z)-OH is a standard building block for the introduction of lysine (B10760008) residues in peptides synthesized via the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.govsigmaaldrich.com In this approach, the Nα-Boc group is used for temporary protection of the alpha-amino group and is selectively removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com The Nε-(2-Cl-Z) group, along with other benzyl-type side-chain protecting groups, remains intact during the repetitive TFA treatments but is cleaved during the final step of releasing the peptide from the solid support, which employs a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.compeptide.com

The 2-chloro substituent on the benzyloxycarbonyl (Z) group enhances its stability towards the TFA used for Boc deprotection, thereby preventing premature deprotection of the lysine side chain and the potential for undesired side-chain branching. peptide.comcreative-peptides.com

Coupling Reagent Selection and Reaction Optimization for this compound Incorporation (e.g., HCTU, DIC, HOBt)

The efficient incorporation of this compound into a growing peptide chain relies on the activation of its carboxylic acid group to facilitate amide bond formation. Several coupling reagents are commonly employed in Boc-SPPS, each with its own merits regarding reaction speed, efficiency, and suppression of side reactions like racemization.

DIC/HOBt: The combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) is a classic and widely used method for activating Boc-amino acids. peptide.combiosynth.com DIC acts as the carbodiimide that forms a highly reactive O-acylisourea intermediate with the carboxylic acid of this compound. This intermediate is prone to racemization and other side reactions. HOBt is added as an activating agent to rapidly convert the O-acylisourea into a less reactive but more stable HOBt-ester, which then reacts with the free N-terminal amine of the resin-bound peptide. peptide.com This two-step activation minimizes the risk of racemization. peptide.com Optimization of this coupling reaction typically involves using a molar excess of the Boc-amino acid and the coupling reagents relative to the reactive sites on the resin. Monitoring the reaction for completion using a qualitative method like the ninhydrin (B49086) test is crucial to ensure high coupling efficiency before proceeding to the next cycle. biosynth.comiris-biotech.de

HCTU: O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient aminium-based coupling reagent that has gained popularity for its rapid coupling times and high yields. mesalabs.comamazonaws.com HCTU contains a 6-chloro-HOBt moiety within its structure, which acts as the activating agent. When mixed with the Boc-amino acid and a base, typically N,N-diisopropylethylamine (DIEA), HCTU rapidly forms the corresponding activated ester, which then couples with the peptide chain. Studies have shown that HCTU can significantly reduce coupling times, often to just a few minutes, without compromising the purity of the final peptide. amazonaws.com Reaction optimization with HCTU involves adjusting the equivalents of the reagent, the Boc-amino acid, and the base, as well as the coupling time.

Below is a table summarizing common coupling reagents used with this compound in SPPS.

Coupling ReagentAdditiveBaseKey Characteristics
DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Typically not required, but DIEA can be used for in situ neutralizationStandard, cost-effective method; minimizes racemization.
HCTU (O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)None (contains 6-Cl-HOBt moiety)DIEA (N,N-Diisopropylethylamine)Highly efficient, rapid coupling times, suitable for difficult sequences.

Compatibility with Solid Supports in Boc-SPPS (e.g., Merrifield, PAM, MBHA Resins)

The choice of solid support is critical in SPPS as it determines the nature of the C-terminal end of the peptide (acid or amide) and the conditions required for final cleavage. This compound is compatible with the most common resins used in Boc-SPPS.

Merrifield Resin: This is a chloromethylated polystyrene-divinylbenzene resin and one of the original supports for SPPS. libretexts.org The first Boc-protected amino acid, including this compound, is typically attached to the resin via an ester linkage formed through nucleophilic substitution of the chloride by a cesium salt of the amino acid. nih.gov Peptides synthesized on Merrifield resin are cleaved to yield a C-terminal carboxylic acid. libretexts.org

PAM Resin: Phenylacetamidomethyl (PAM) resin is a modification of the Merrifield resin that provides a more acid-stable linkage. sigmaaldrich.com This increased stability is advantageous for the synthesis of longer peptides, as it minimizes the premature cleavage of the peptide from the resin during the repeated TFA deprotection steps. This compound can be incorporated into peptides synthesized on PAM resins, which also yield a C-terminal carboxylic acid upon HF cleavage.

MBHA Resin: Methylbenzhydrylamine (MBHA) resin is used for the synthesis of peptides with a C-terminal amide. libretexts.org The linkage to the resin is an amide bond, which is also cleaved by strong acids like HF. This compound is fully compatible with synthesis on MBHA resin, allowing for its incorporation into peptide amides.

The following table outlines the compatibility of this compound with these common solid supports.

Resin TypeLinkage TypeC-Terminal ProductCleavage Condition
MerrifieldBenzyl EsterCarboxylic AcidStrong Acid (e.g., HF)
PAMPhenylacetamidomethyl EsterCarboxylic AcidStrong Acid (e.g., HF)
MBHAAmideAmideStrong Acid (e.g., HF)

Strategies for Site-Specific Lysine Residue Incorporation

Site-specific modification of lysine residues within a peptide sequence is crucial for a variety of applications, including the attachment of labels, the synthesis of branched peptides, and the introduction of post-translational modifications. This requires an orthogonal protection strategy, where the side chain of the specific lysine to be modified can be deprotected without affecting other protecting groups or the peptide-resin linkage.

In the context of Boc-SPPS, while this compound is typically used for lysine residues that are to be deprotected only at the final cleavage step, a different orthogonally protected lysine derivative is needed for site-specific modification. A common strategy involves using Boc-Lys(Fmoc)-OH . Here, the Nα-Boc group is removed with TFA in each cycle, while the Nε-Fmoc group is stable to acid. Once the peptide chain is assembled, the Fmoc group on the specific lysine side chain can be selectively removed using a base, typically a solution of piperidine (B6355638) in DMF, without affecting the Nα-Boc group of the N-terminal amino acid or the 2-Cl-Z groups on other lysine residues. peptide.com The now-free ε-amino group can then be modified on the solid support. This "quasi-orthogonal" approach allows for precise control over the location of modifications. biosynth.com

Applications in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant for many applications, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that may be later joined together. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

This compound can be effectively used in solution-phase synthesis. The synthesis strategy involves the coupling of an Nα-protected amino acid (or peptide) with a C-terminal protected amino acid (or peptide) in solution. For example, to synthesize a dipeptide, this compound could be coupled with a C-terminal protected amino acid like Leucine methyl ester (H-Leu-OMe). The coupling would be mediated by reagents like DIC/HOBt or HCTU. After the coupling reaction, the dipeptide product, Boc-Lys(2-Cl-Z)-Leu-OMe, would be purified. The Boc group could then be removed with TFA to allow for further chain elongation at the N-terminus, or the methyl ester could be saponified to allow for coupling at the C-terminus. The 2-Cl-Z group on the lysine side chain would remain in place until the final deprotection step, which in solution-phase synthesis, might involve catalytic hydrogenolysis or treatment with a strong acid. peptide.com

Synthesis of Architecturally Complex Peptide Constructs

The unique reactivity of the lysine side chain makes it an ideal branching point for the synthesis of architecturally complex peptides, such as branched peptides and dendrimers. These structures are of interest for a variety of applications, including as vaccine candidates, drug delivery vehicles, and biomaterials.

Design and Synthesis of Branched Peptides Employing this compound

The synthesis of branched peptides requires an orthogonal protecting group strategy to differentiate the α-amino group from the ε-amino group of a lysine residue, which will serve as the branch point. A common approach involves using a lysine derivative where the α- and ε-amino groups are protected by groups that can be removed under different conditions.

In a typical design for a branched peptide using Boc-SPPS, this compound would be used for the lysine residues within the linear segments of the peptide chains. The branching point would be introduced using a lysine derivative with an orthogonal protecting group on its side chain, such as Boc-Lys(Fmoc)-OH .

The synthesis would proceed as follows:

The main peptide chain is assembled on a solid support using standard Boc-SPPS. This compound is used for any lysine residues that are part of this main chain.

At the desired branching point, Boc-Lys(Fmoc)-OH is incorporated.

After the completion of the main chain synthesis, the N-terminal α-amino group is protected with a Boc group.

The Fmoc group on the side chain of the branching lysine is selectively removed with piperidine.

A second peptide chain is then synthesized, starting from the newly deprotected ε-amino group of the lysine residue. This is also done using Boc-SPPS, and this compound can be used for any lysine residues within this branch.

Once the entire branched structure is assembled, the final cleavage from the resin and deprotection of all side chains (including the 2-Cl-Z groups) is performed using a strong acid like HF.

This strategy allows for the precise construction of branched peptides with well-defined structures.

Applications in the Synthesis of Dendrimers and Other Poly-Lysine Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Poly-L-lysine (PLL) dendrimers, in particular, have garnered significant interest for applications in drug delivery, gene therapy, and diagnostics due to their biocompatibility and the high density of functional groups on their surface nih.gov. The synthesis of these structures is often achieved through a divergent approach, where successive generations of monomers are added to a central core.

The synthesis of PLL dendrimers can be performed using Boc-protected lysine derivatives. In a typical divergent synthesis, a core molecule is reacted with a doubly protected lysine derivative where both the alpha and epsilon amino groups are protected, for instance, with Boc groups (Boc-Lys(Boc)-OH). After coupling, the Boc groups are removed, revealing new primary amino groups to which the next generation of protected lysine monomers can be attached researchgate.netrsc.orgfrontiersin.org.

While Boc-Lys(Boc)-OH is commonly used, this compound can theoretically be employed in a modified strategy. For instance, after the initial coupling of this compound to the core, the Boc group is removed, and the subsequent lysine monomer is added to the alpha-amino position. This would result in a linear chain extension rather than branching at every step. To achieve a dendritic structure, a building block that allows for branching is necessary. Therefore, while this compound is a key reagent in peptide synthesis, its direct application as the primary building block in the conventional divergent synthesis of PLL dendrimers is less common compared to symmetrically protected lysine derivatives like Boc-Lys(Boc)-OH.

Dendrimer Synthesis StrategyKey Building BlockDescription
Divergent Synthesis Boc-Lys(Boc)-OHBoth α- and ε-amino groups are protected with Boc. After coupling, both are deprotected to allow for the attachment of two new monomers, leading to exponential growth of the dendrimer.

Role in the Preparation of Protected Peptide Fragments for Fragment Condensation

The synthesis of long peptides and small proteins by stepwise SPPS can be challenging due to cumulative inefficiencies in coupling and deprotection steps. An alternative and often more efficient approach is convergent synthesis, which involves the coupling of pre-synthesized, protected peptide fragments. This strategy requires the preparation of peptide segments with their side-chain functionalities appropriately protected.

This compound is well-suited for the preparation of such protected fragments. The 2-Cl-Z group on the lysine side chain is stable to the conditions used to cleave the peptide fragment from acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin peptide.com. This allows for the synthesis of a peptide fragment on the solid support, followed by its cleavage with the side-chain protecting groups, including the 2-Cl-Z group on lysine, remaining intact. These fully protected fragments can then be purified and used in subsequent solution-phase or solid-phase fragment condensation steps. The stability of the 2-Cl-Z group provides a significant advantage in preventing unwanted side reactions during the synthesis and purification of the peptide fragments.

Exploration in the Development of Novel Biomolecules and Modified Peptides

The versatility of this compound extends to the synthesis of modified peptides and novel biomolecules. The lysine side chain is a common site for post-translational modifications (PTMs) in vivo, including ubiquitination, acetylation, and methylation, which play crucial roles in regulating protein function peptide.com. The chemical synthesis of peptides containing mimics of these PTMs is a powerful tool for studying their biological effects.

The orthogonal nature of the Boc and 2-Cl-Z protecting groups allows for the selective functionalization of the lysine side chain. For example, a peptide can be synthesized using Boc-Lys(Fmoc)-OH, where the Fmoc group can be selectively removed on-resin to allow for the attachment of moieties like biotin or fluorescent labels peptide.comlifetein.comamazonaws.com. While not a direct application of this compound, this highlights the principle of using orthogonally protected lysine derivatives.

Analytical and Characterization Methodologies in Research Pertaining to Boc Lys 2 Cl Z Oh

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are indispensable for determining the purity of Boc-Lys(2-Cl-Z)-OH, separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment of protected amino acids. Due to the compound's non-polar protecting groups (Boc and 2-Cl-Z), reversed-phase HPLC (RP-HPLC) is the most common method. In this technique, the compound is passed through a column packed with a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The high sensitivity and resolution of HPLC allow for the detection and quantification of even minor impurities, with commercial suppliers often guaranteeing a purity of ≥99.0% by this method. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring reaction progress and assessing fraction purity during purification. A small spot of the compound is applied to a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots are visualized, often using UV light or chemical stains like ninhydrin (B49086) (if a deprotection has occurred) or potassium permanganate. For this compound, a typical purity specification determined by TLC is ≥98%. sigmaaldrich.comsigmaaldrich.com

Table 1: Typical Chromatographic Methods for Purity Assessment
TechniqueTypical Stationary PhaseTypical Mobile Phase SystemDetection MethodPrimary Application
HPLC C18 (Octadecyl-silica)Gradient of Acetonitrile (B52724) and Water (often with 0.1% TFA)UV Absorbance (e.g., at 214 nm & 254 nm)Quantitative purity analysis
TLC Silica Gel (SiO₂)Mixture of non-polar and polar solvents (e.g., Dichloromethane (B109758)/Methanol or Ethyl Acetate/Hexane)UV Light (254 nm), Potassium Permanganate stainQualitative reaction monitoring and purity check

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (LC-MS))

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming that the correct protecting groups are attached at the intended positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the Boc group, the 2-chlorobenzyl group, and the lysine (B10760008) backbone.

Table 2: Expected ¹H NMR Chemical Shifts for this compound
Proton GroupExpected Chemical Shift (δ, ppm)Key Features
Boc group (-C(CH₃)₃)~1.4A sharp singlet, integrating to 9 protons.
Lysine α-CH~4.0-4.3A multiplet, coupled to adjacent protons.
Lysine side chain (-CH₂-)n~1.3-1.9 (β, γ, δ), ~3.1 (ε)A series of multiplets corresponding to the four methylene (B1212753) groups of the side chain.
2-Cl-Z group (-CH₂-Ar)~5.1A singlet, integrating to 2 protons.
2-Cl-Z group (Aromatic)~7.2-7.5A series of multiplets in the aromatic region, integrating to 4 protons.

Mass Spectrometry (LC-MS): Mass spectrometry is used to confirm the molecular weight of the compound. The empirical formula for this compound is C₁₉H₂₇ClN₂O₆, corresponding to a molecular weight of 414.88 g/mol . sigmaaldrich.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 415.9 or a deprotonated ion [M-H]⁻ at m/z 413.9. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 3: Mass Spectrometry Data for this compound
ParameterValue
Molecular Formula C₁₉H₂₇ClN₂O₆
Molecular Weight 414.88 g/mol sigmaaldrich.com
Expected [M+H]⁺ Ion (m/z) ~415.9
Expected [M+Na]⁺ Ion (m/z) ~437.9

Chemical Tests for Reaction Monitoring during Peptide Synthesis (e.g., Kaiser Test for Free Amino Groups)

During solid-phase peptide synthesis (SPPS), it is crucial to monitor the completion of deprotection and coupling steps. iris-biotech.de When this compound is used, the Nα-Boc group must be removed before the next amino acid can be coupled. The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the solid support. peptide.comsigmaaldrich.com

The test involves taking a few beads of the resin from the reactor, washing them, and heating them with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. iris-biotech.desigmaaldrich.com If a primary amine is present (indicating a successful Boc deprotection), a characteristic deep blue color (Ruhemann's purple) is formed. sigmaaldrich.com If the coupling of the next amino acid to this free amine is successful, the amine is consumed, and the Kaiser test will yield a negative result (yellow or colorless), indicating the reaction is complete. sigmaaldrich.com

It is important to note that the Kaiser test is specific for primary amines and gives a different, less clear result with secondary amines like proline. peptide.comsigmaaldrich.com

Table 4: Interpretation of the Kaiser Test in Peptide Synthesis
Synthesis Step MonitoredExpected ResultInterpretation
After Nα-Boc deprotectionIntense blue colorSuccessful removal of the Boc group, free N-terminal amine is present.
After coupling of the next amino acidYellow/Colorless solution and beadsSuccessful coupling reaction; no free primary amine remains.
After coupling of the next amino acidFaint or intense blue colorIncomplete or failed coupling; free primary amine is still present.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-Lys(2-Cl-Z)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis typically involves sequential protection of lysine’s α- and ε-amino groups. The Boc group is introduced first via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF). The ε-amino group is then protected with 2-chlorobenzyloxycarbonyl (2-Cl-Z) using 2-chlorobenzyl chloroformate in dichloromethane with a tertiary amine (e.g., DIEA). Purification involves recrystallization or flash chromatography. Critical parameters include pH control during Boc deprotection (using TFA) and avoiding premature cleavage of the 2-Cl-Z group .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 214 nm) using a C18 column and acetonitrile/water gradient. Purity ≥95% is typical for peptide-grade reagents .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm protecting group integrity. Key signals include Boc tert-butyl protons (δ 1.4 ppm) and 2-Cl-Z aromatic protons (δ 7.2–7.5 ppm) .
  • Melting Point : Decomposition observed near 205°C (consistent with Boc-protected amino acids) .

Q. What solvents are compatible with this compound for storage and reaction conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and dichloromethane but poorly soluble in water or ethers. Stability tests indicate DMF is optimal for SPPS due to minimal racemization risk. Avoid prolonged exposure to bases or nucleophiles to prevent premature deprotection .

Advanced Research Questions

Q. How can competing deprotection of Boc and 2-Cl-Z groups be mitigated during peptide elongation?

  • Methodological Answer : The Boc group is acid-labile (removed with TFA), while 2-Cl-Z requires stronger acidic conditions (e.g., HBr in acetic acid or HF). Use orthogonal protection strategies:

  • Stepwise Deprotection : Remove Boc with 30% TFA in DCM (2 × 5 min), then retain 2-Cl-Z until global deprotection.
  • Compatibility Testing : Monitor side reactions via LC-MS after each deprotection step. Adjust reaction times if ε-amino group exposure is detected prematurely .

Q. What analytical approaches resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Contradictions often arise from varying solvent purity or crystallization methods. Systematic analysis includes:

  • Solvent Screening : Compare solubility in DMF, DCM, and THF using dynamic light scattering (DLS) to assess aggregation.
  • Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify optimal storage conditions.
  • Reference Standards : Cross-validate with commercially available batches (e.g., Kanto Chemical catalog entries) .

Q. How does the steric bulk of 2-Cl-Z impact coupling efficiency in automated peptide synthesis?

  • Methodological Answer : The 2-chloro substituent increases steric hindrance, reducing coupling rates. Mitigation strategies:

  • Activators : Use HOBt/DIC or OxymaPure/DIC for improved activation.
  • Extended Coupling Times : Double reaction times (e.g., 60 min vs. 30 min for standard residues).
  • Kinetic Monitoring : Track Fmoc depletion via UV absorbance (301 nm) to optimize stepwise yields .

Critical Analysis and Research Gaps

  • Contradictions in Thermal Stability : Some studies report decomposition at 205°C , while others note stability up to 210°C. Differential scanning calorimetry (DSC) under nitrogen is recommended to clarify this range.
  • Optimization Needs : Few studies address the compound’s compatibility with newer coupling agents (e.g., COMU). Systematic benchmarking against Fmoc-Lys(Alloc)-OH could reveal advantages in specific peptide sequences .

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Boc-Lys(2-Cl-Z)-OH

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